synthesis and characterization of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
synthesis and characterization of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule uniquely combines the thiophene ring, a well-established pharmacophore, with the 2-amino-1,3,4-oxadiazole scaffold, known for its broad spectrum of biological activities. This document outlines a robust and efficient two-step synthetic pathway commencing from thiophene-2-carbohydrazide. We delve into the causal reasoning behind the selection of reagents and reaction conditions, providing a mechanistically sound basis for the protocol. Furthermore, a complete guide to the structural elucidation and purity confirmation of the final compound is presented, utilizing a suite of spectroscopic and spectrometric techniques including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel heterocyclic entities for pharmaceutical applications.
Introduction: The Scientific Rationale
The strategic design of novel therapeutic agents often involves the integration of "privileged scaffolds"—molecular frameworks that are known to interact with a variety of biological targets. The title compound, 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, is a quintessential example of such a design, merging two highly significant heterocyclic systems.
The Pharmacological Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered immense attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] The stability of the oxadiazole ring, coupled with its ability to act as a bioisostere for amide and ester functionalities, makes it a valuable component in the design of new drugs.[4] The 2-amino substitution, in particular, provides a key synthetic handle for further molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets.[5][6]
The Thiophene Moiety in Medicinal Chemistry
Thiophene and its derivatives are fundamental building blocks in the pharmaceutical industry.[7] This sulfur-containing heterocycle is present in numerous approved drugs and is recognized for its diverse biological activities.[8][9] The thiophene ring can modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, and its sulfur atom can engage in unique interactions with protein targets.[7] Its incorporation into a molecular design is a proven strategy for enhancing therapeutic efficacy.
Rationale for the Target Compound: A Privileged Structural Combination
The conjugation of a thiophene ring at the 5-position of a 2-amino-1,3,4-oxadiazole core creates a molecule with significant therapeutic potential. This combination leverages the biological activities inherent to both scaffolds, making the target compound a promising platform for developing novel agents against a range of diseases, particularly microbial infections and cancer.[10][11] This guide provides the foundational chemistry required to access and validate this high-value molecular entity.
Synthetic Strategy and Mechanistic Insights
The synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is most efficiently achieved through a two-step process starting from commercially available thiophene-2-carboxylic acid. The strategy hinges on the formation of a key hydrazide intermediate, which then undergoes cyclization to form the desired oxadiazole ring.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the C-N and C-O bonds of the oxadiazole ring. This reveals that the most practical precursors are a thiophene-containing acyl unit and a source for the "N-C-N" amino fragment. This leads directly to thiophene-2-carbohydrazide as the key intermediate and a reagent like cyanogen bromide as the cyclizing agent.
Key Intermediate: Thiophene-2-carbohydrazide
The cornerstone of this synthesis is the preparation of thiophene-2-carbohydrazide. The standard and most reliable method is the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester.[12][13] Typically, methyl or ethyl thiophene-2-carboxylate is refluxed with hydrazine hydrate in an alcoholic solvent. The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide.
Formation of the 2-Amino-1,3,4-oxadiazole Ring
With thiophene-2-carbohydrazide in hand, the subsequent cyclization to form the 2-amino-1,3,4-oxadiazole ring is the critical step. A highly effective and direct method involves reaction with cyanogen bromide (BrCN).
Mechanism of Cyanogen Bromide Cyclization: The reaction proceeds via a well-established pathway.
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Nucleophilic Attack: The terminal nitrogen of the hydrazide (-NH₂) acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.
-
Intermediate Formation: This initial attack forms a reactive intermediate, displacing the bromide ion.
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Intramolecular Cyclization: The carbonyl oxygen of the hydrazide then performs an intramolecular nucleophilic attack on the nitrile carbon.
-
Aromatization: A subsequent proton transfer and loss of a water molecule leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring.
This method is favored for its high efficiency and relatively mild conditions. An alternative, though more lengthy, approach involves the conversion of the carbohydrazide to an acylthiosemicarbazide, followed by oxidative cyclodesulfurization to yield the 2-amino-1,3,4-oxadiazole.[4]
Experimental Protocols
The following protocols are presented as a guide and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials and Instrumentation
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Materials: Thiophene-2-carboxylic acid, methanol, sulfuric acid, hydrazine monohydrate, cyanogen bromide, sodium bicarbonate, ethanol, and ethyl acetate were sourced from commercial suppliers and used without further purification.
-
Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer. IR spectra were obtained using an FT-IR spectrometer. Mass spectra were recorded using an ESI-MS instrument. Melting points were determined using a digital melting point apparatus and are uncorrected.
Diagram 1: Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Synthesis of Thiophene-2-carbohydrazide (Intermediate)
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Esterification: To a solution of thiophene-2-carboxylic acid (10.0 g, 78.0 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise. Heat the mixture to reflux and maintain for 4 hours.
-
Rationale: Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol. Refluxing drives the equilibrium towards the ester product.
-
-
Work-up (Ester): After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl thiophene-2-carboxylate as an oil.
-
Hydrazinolysis: Dissolve the crude methyl thiophene-2-carboxylate in methanol (100 mL) and add hydrazine monohydrate (6.0 mL, ~120 mmol). Heat the mixture to reflux for 6 hours, during which a precipitate may form.
-
Rationale: Hydrazine is a potent nucleophile that readily displaces the methoxy group. The reaction is typically driven to completion by using an excess of hydrazine.
-
-
Isolation: Cool the reaction mixture in an ice bath. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and then a small amount of cold methanol. Dry the solid under vacuum to afford thiophene-2-carbohydrazide.
Step 2: Synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (Target Compound)
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Reaction Setup: To a solution of thiophene-2-carbohydrazide (5.0 g, 35.2 mmol) in ethanol (100 mL), add sodium bicarbonate (4.4 g, 52.4 mmol). Stir the suspension at room temperature for 15 minutes.
-
Rationale: Sodium bicarbonate acts as a base to neutralize the hydrobromic acid (HBr) that is formed during the cyclization, preventing protonation of the starting material and driving the reaction forward.
-
-
Addition of Cyanogen Bromide: Carefully add a solution of cyanogen bromide (4.1 g, 38.7 mmol) in ethanol (20 mL) dropwise to the stirred suspension.
-
CAUTION: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
-
Cyclization: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Add water (100 mL) to the residue, and the product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine as a crystalline solid.
Diagram 2: Reaction Mechanism
Caption: Key steps in the formation of the oxadiazole ring.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The expected data is summarized below.
Summary of Characterization Data
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₅N₃OS |
| Molecular Weight | 167.19 g/mol |
| Melting Point | Approx. 210-215 °C (Varies with purity) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.90 (d, 1H, Thiophene-H5), δ ~7.75 (d, 1H, Thiophene-H3), δ ~7.20 (t, 1H, Thiophene-H4), δ ~7.15 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~164 (Oxadiazole C2-NH₂), δ ~158 (Oxadiazole C5-Thiophene), δ ~130-127 (Thiophene carbons), δ ~125 (Thiophene C attached to Oxadiazole) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch, asym & sym), ~1650 (C=N stretch), ~1550 (N-H bend), ~1070 (C-O-C stretch) |
| MS (ESI+) | m/z = 168.0 [M+H]⁺ |
Data Interpretation: Validating the Molecular Structure
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¹H NMR Spectroscopy: The spectrum should clearly show three distinct signals in the aromatic region corresponding to the three protons of the thiophene ring, exhibiting characteristic coupling patterns. A broad singlet integrating to two protons, typically around δ 7.15 ppm, is a definitive indicator of the primary amine (-NH₂) group.[14]
-
¹³C NMR Spectroscopy: The presence of two signals at the low-field end of the spectrum (δ > 150 ppm) is characteristic of the two carbon atoms in the 1,3,4-oxadiazole ring.[15] The remaining four signals in the aromatic region confirm the four unique carbons of the thiophene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial evidence for the key functional groups. Two distinct absorption bands in the 3300-3100 cm⁻¹ region confirm the asymmetric and symmetric N-H stretching of the primary amine. Strong bands for C=N stretching and C-O-C ether-like stretching are indicative of the successful formation of the oxadiazole heterocycle.[16][17]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 168, which confirms the molecular weight of the target compound.[18]
Conclusion and Future Outlook
This guide has detailed a reliable and efficient synthetic route for 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, a molecule of considerable interest in medicinal chemistry. The two-step protocol, proceeding through the key thiophene-2-carbohydrazide intermediate, is scalable and utilizes readily available reagents. The comprehensive characterization workflow provides a clear framework for validating the structure and purity of the final product, ensuring its suitability for further investigation.
Given the established pharmacological importance of both the thiophene and 2-amino-1,3,4-oxadiazole scaffolds, this compound represents a valuable platform for the development of new therapeutic agents. Future work could involve the derivatization of the exocyclic amino group to generate libraries of novel compounds for high-throughput screening against various biological targets, including bacterial, fungal, and cancer cell lines.
References
-
Taylor & Francis Online. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Retrieved from [Link]
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202–1208. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved from [Link]
-
PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]
-
Future Medicine. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. Retrieved from [Link]
-
PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone. Retrieved from [Link]
-
ACS Publications. (n.d.). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ²-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Thiophen-2-yl-3H-1,3,4-oxadiazol-2-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
Rasayan J. Chem. (n.d.). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. Retrieved from [Link]
-
JETIR. (n.d.). Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. Retrieved from [Link]
-
Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link]
-
PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]
-
isca.in. (n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
-
Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]
-
International Journal of Pharmaceutical and Natural Sciences. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. Retrieved from [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ac1.hhu.de [ac1.hhu.de]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jetir.org [jetir.org]
- 18. researchgate.net [researchgate.net]
